molecular formula C14H15F3N2O4 B13424415 N-Trifluoroacetylphenylalanylalanine CAS No. 3801-77-2

N-Trifluoroacetylphenylalanylalanine

Cat. No.: B13424415
CAS No.: 3801-77-2
M. Wt: 332.27 g/mol
InChI Key: CPHPEWFIOVFACR-WPRPVWTQSA-N
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Description

N-Trifluoroacetylphenylalanylalanine is a synthetic compound known for its unique chemical structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound consists of a trifluoroacetyl group attached to a phenylalanylalanine backbone, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetylphenylalanylalanine typically involves the reaction of phenylalanylalanine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

    Reactants: Phenylalanylalanine and trifluoroacetic anhydride.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Catalyst: A base such as triethylamine to facilitate the reaction.

    Temperature: The reaction is usually conducted at room temperature.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetylphenylalanylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Trifluoroacetylphenylalanylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Trifluoroacetylphenylalanylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in covalent modifications of biomolecules, altering their structure and properties.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylphenylalanylalanine: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    N-Benzoylphenylalanylalanine: Contains a benzoyl group, offering different reactivity and properties.

    N-Formylphenylalanylalanine: Features a formyl group, leading to distinct chemical behavior.

Uniqueness

N-Trifluoroacetylphenylalanylalanine is unique due to the presence of the trifluoroacetyl group, which imparts increased stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

3801-77-2

Molecular Formula

C14H15F3N2O4

Molecular Weight

332.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H15F3N2O4/c1-8(12(21)22)18-11(20)10(19-13(23)14(15,16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,18,20)(H,19,23)(H,21,22)/t8-,10-/m0/s1

InChI Key

CPHPEWFIOVFACR-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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